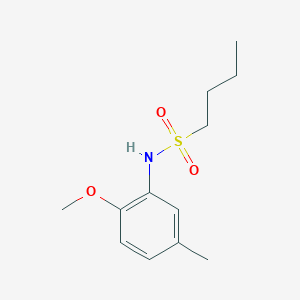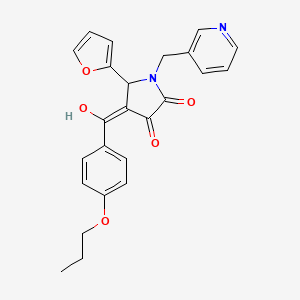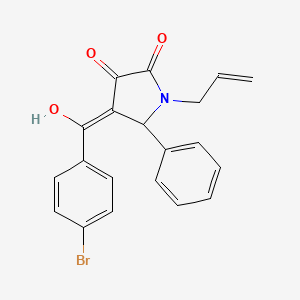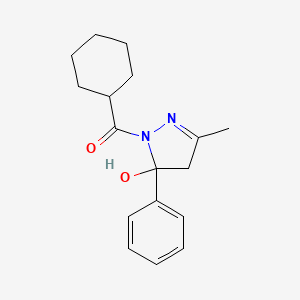![molecular formula C19H15N3O5 B5400416 6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione, commonly known as BNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNP is a pyrimidine derivative that has a nitro group and a vinyl group attached to it.
作用機序
The mechanism of action of BNP is not fully understood. However, it has been suggested that BNP exerts its biological activity by interacting with DNA and RNA. BNP has been shown to bind to DNA and RNA, leading to the inhibition of transcription and translation. BNP has also been found to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
BNP has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. BNP has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This effect is important in cancer therapy as it prevents the growth and spread of tumors. BNP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNP has also been found to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
BNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under normal laboratory conditions. BNP has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, BNP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. BNP also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on BNP. One area of research is the development of BNP-based drugs for cancer therapy. BNP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of BNP-based antiviral and antibacterial agents. BNP has shown activity against a wide range of viruses and bacteria, and further research is needed to optimize its efficacy and selectivity. Additionally, further research is needed to understand the mechanism of action of BNP and its interaction with DNA and RNA. This knowledge can help in the development of more effective BNP-based drugs and therapies.
Conclusion:
In conclusion, BNP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNP has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has several biochemical and physiological effects, including inducing apoptosis, inhibiting angiogenesis, reducing inflammation, and exhibiting antioxidant properties. BNP has advantages and limitations for lab experiments, and there are several future directions for research on BNP. Overall, BNP is a promising compound that has the potential to be developed into effective drugs and therapies for various diseases.
合成法
The synthesis of BNP involves the reaction of 3-(benzyloxy)benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with nitric acid to obtain BNP. This method has been optimized to produce high yields of BNP with good purity.
科学的研究の応用
BNP has been studied extensively for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. BNP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. BNP has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
5-nitro-6-[(Z)-2-(3-phenylmethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18-17(22(25)26)16(20-19(24)21-18)10-9-13-7-4-8-15(11-13)27-12-14-5-2-1-3-6-14/h1-11H,12H2,(H2,20,21,23,24)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBIJXVMXXDKR-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)

![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)


